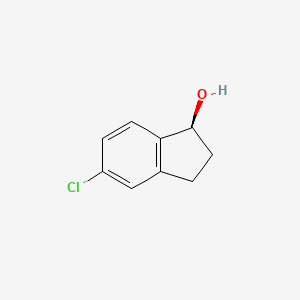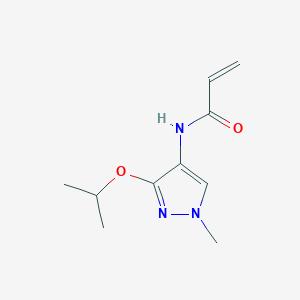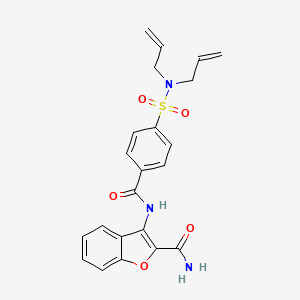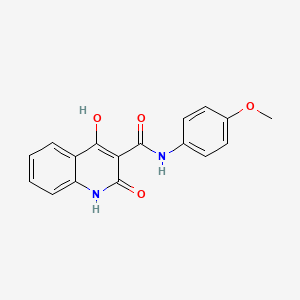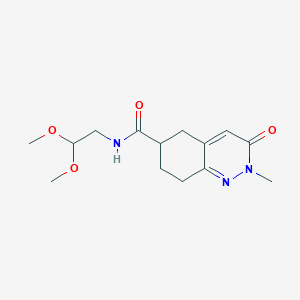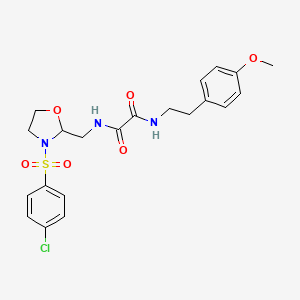![molecular formula C18H20N6O2 B2874898 1,3-Dimethyl-8-(4-methylphenyl)-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921555-08-0](/img/structure/B2874898.png)
1,3-Dimethyl-8-(4-methylphenyl)-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are known for their versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds has been a subject of interest in medicinal chemistry. Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis
The structure of triazole compounds generally consists of a five-membered aromatic azole chain, containing two carbon and three nitrogen atoms . The structure of a specific triazole compound can vary based on the substituents attached to the ring.Chemical Reactions Analysis
Triazoles can participate in a variety of chemical reactions due to their unique structure and properties. They can bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of triazole compounds can vary widely depending on their structure. In general, they are cyclic compounds and are capable of binding in the biological system with a variety of enzymes and receptors .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Research has been conducted on the synthesis and chemical reactions of triazolinediones and related compounds, which serve as precursors for a variety of chemical transformations. For instance, Collins et al. (1999) explored the oxidation products of 1-methyl-3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-one, uncovering pathways that could be relevant for synthesizing derivatives of the compound (Collins, Hughes, & Johnson, 1999). Similarly, Shikhaliev et al. (2005) focused on three-component condensations involving 1,2,4-triazoles, indicating methods for creating complex triazole-containing molecules that could parallel the synthesis of "1,3-Dimethyl-8-(4-methylphenyl)-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione" (Shikhaliev, Kryl'skiĭ, Potapov, & Krysin, 2005).
Material Science Applications
Compounds related to triazolinediones have been investigated for their potential in modifying polymers and creating novel materials with specific properties. For example, Mallakpour and Rafiee (2004) studied microwave-assisted polycondensation reactions involving triazolinediones, suggesting potential routes for incorporating similar compounds into polymeric materials for advanced applications (Mallakpour & Rafiee, 2004).
Medicinal Chemistry and Antimicrobial Activity
In the field of medicinal chemistry, derivatives of triazoles and triazolinediones have been explored for their biological activities. Research by Shrestha and Chang (2013) on 1,3-dimethyl-1,2,3-triazolium salts, including their synthesis and investigation of anticancer activities, highlights the potential of structurally related compounds for therapeutic applications (Shrestha & Chang, 2013). Additionally, Volkova, Levshin, and Perlovich (2020) synthesized a novel antifungal compound from the triazole class, emphasizing the relevance of such compounds in developing new antifungal therapies (Volkova, Levshin, & Perlovich, 2020).
Wirkmechanismus
Target of Action
The compound 1,3-Dimethyl-8-(4-methylphenyl)-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione is a derivative of 1,2,4-triazole . Triazole derivatives have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive . The primary target of azoles, including triazoles, is the heme protein, which cocatalyzes cytochrome P-450-dependent 14α-demethylation of lanosterol .
Mode of Action
Triazole derivatives are known to interact with their targets through hydrogen-bonding and dipole interactions . This interaction leads to changes in the target protein’s function, often inhibiting its activity .
Biochemical Pathways
Triazole derivatives are known to affect a variety of biochemical pathways due to their broad spectrum of biological activities . For instance, they can inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, by targeting the cytochrome P-450-dependent 14α-demethylation of lanosterol .
Result of Action
Given the broad range of biological activities exhibited by triazole derivatives, the effects can be diverse depending on the specific target and pathway affected .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,3-dimethyl-8-(4-methylphenyl)-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c1-10(2)23-13-15(21(4)18(26)22(5)16(13)25)24-14(19-20-17(23)24)12-8-6-11(3)7-9-12/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMWTOKKXKQGGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3C(C)C)C(=O)N(C(=O)N4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-2-{(E)-[(3,5-difluorophenyl)imino]methyl}phenol](/img/structure/B2874821.png)

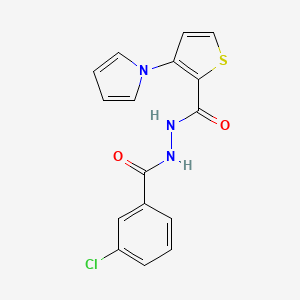
![N-[4-Bromo-2-(2H-tetrazol-5-yl)phenyl]-2-chloroacetamide](/img/structure/B2874826.png)
